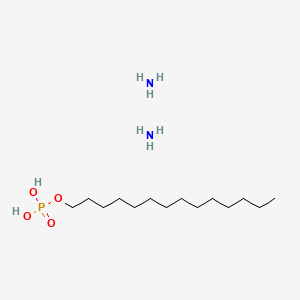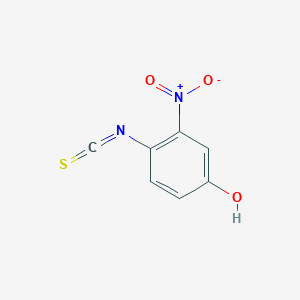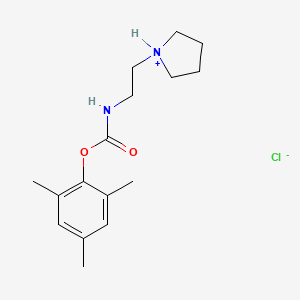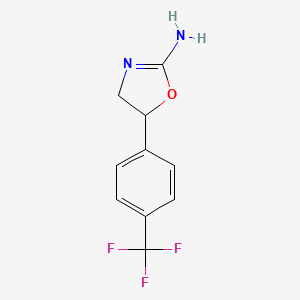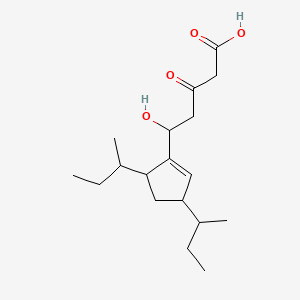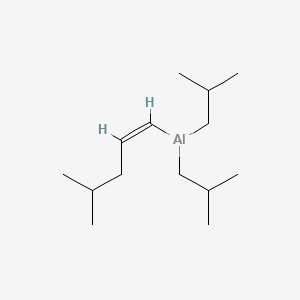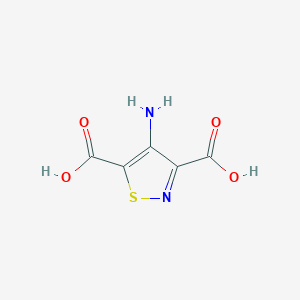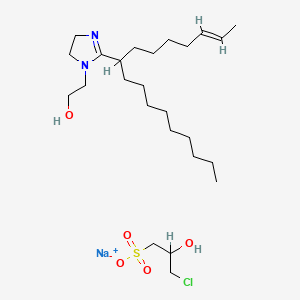
Einecs 271-862-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich typically involves the esterification of phthalic anhydride with branched alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and branched alcohols.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates.
科学研究应用
1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich has several scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects and toxicity.
Industry: Widely used in the manufacturing of plastics, coatings, and adhesives.
作用机制
The mechanism of action of 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .
相似化合物的比较
Similar Compounds
Diisononyl phthalate (DINP): Another phthalate ester used as a plasticizer.
Diisodecyl phthalate (DIDP): Similar in structure and function to DINP.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications.
Uniqueness
1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich is unique due to its specific branched alkyl chain structure, which provides distinct physical and chemical properties compared to other phthalates. This structure contributes to its effectiveness as a plasticizer, offering a balance between flexibility and durability in polymer applications .
属性
CAS 编号 |
68610-38-8 |
|---|---|
分子式 |
C25H48ClN2NaO5S |
分子量 |
547.2 g/mol |
IUPAC 名称 |
sodium;3-chloro-2-hydroxypropane-1-sulfonate;2-[2-[(E)-heptadec-2-en-8-yl]-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C22H42N2O.C3H7ClO4S.Na/c1-3-5-7-9-10-12-14-16-21(15-13-11-8-6-4-2)22-23-17-18-24(22)19-20-25;4-1-3(5)2-9(6,7)8;/h4,6,21,25H,3,5,7-20H2,1-2H3;3,5H,1-2H2,(H,6,7,8);/q;;+1/p-1/b6-4+;; |
InChI 键 |
ZJXTVVFFLGRUEZ-SLNOCBGISA-M |
手性 SMILES |
CCCCCCCCCC(CCCC/C=C/C)C1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCC(CCCCC=CC)C1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


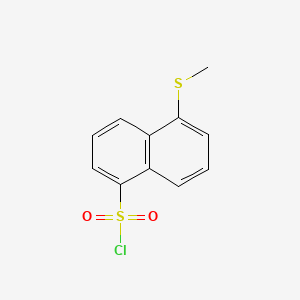
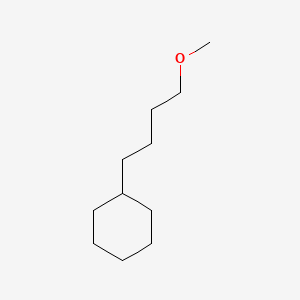
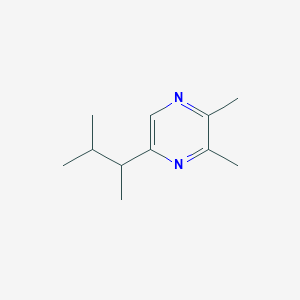
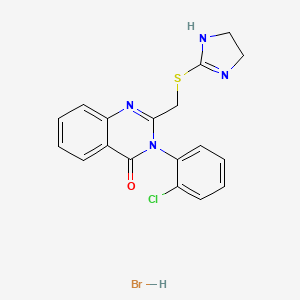
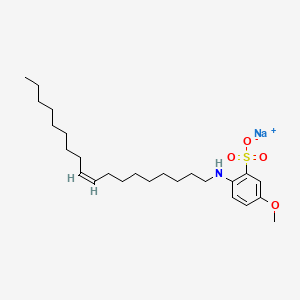
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
